4-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine

Kinase inhibition Regiochemistry Anticancer

4-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine (CAS 2640882-30-8; molecular formula C₁₆H₁₉FN₄S; MW 318.4 g/mol) is a fluorinated pyrimidine derivative that combines a 4-(4-fluorophenyl)piperazine moiety at the pyrimidine 4-position with a methylsulfanyl (-SMe) substituent at the 2-position and a methyl group at the 5-position. The compound belongs to the piperazinylpyrimidine class, which has been established as a privileged scaffold in kinase inhibitor discovery, with structurally related congeners demonstrating selective antiproliferative activity against triple-negative breast cancer cell lines (e.g., MDA-MB-468) and selective binding to PDGFR and CK1 kinase subfamilies.

Molecular Formula C16H19FN4S
Molecular Weight 318.4 g/mol
Cat. No. B15116196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine
Molecular FormulaC16H19FN4S
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1N2CCN(CC2)C3=CC=C(C=C3)F)SC
InChIInChI=1S/C16H19FN4S/c1-12-11-18-16(22-2)19-15(12)21-9-7-20(8-10-21)14-5-3-13(17)4-6-14/h3-6,11H,7-10H2,1-2H3
InChIKeyRITBAWZNYICHIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine – Structural Baseline and Compound Class Context for Procurement Evaluation


4-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine (CAS 2640882-30-8; molecular formula C₁₆H₁₉FN₄S; MW 318.4 g/mol) is a fluorinated pyrimidine derivative that combines a 4-(4-fluorophenyl)piperazine moiety at the pyrimidine 4-position with a methylsulfanyl (-SMe) substituent at the 2-position and a methyl group at the 5-position . The compound belongs to the piperazinylpyrimidine class, which has been established as a privileged scaffold in kinase inhibitor discovery, with structurally related congeners demonstrating selective antiproliferative activity against triple-negative breast cancer cell lines (e.g., MDA-MB-468) and selective binding to PDGFR and CK1 kinase subfamilies [1]. The 4-fluorophenyl group introduces an electron-withdrawing effect that modulates the piperazine nitrogen basicity, while the methylsulfanyl group at C2 serves both as a lipophilic pharmacophoric element and as a versatile synthetic handle for further derivatization through oxidation or displacement chemistry .

Why 4-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine Cannot Be Generically Substituted by In-Class Piperazinylpyrimidine Analogs


Piperazinylpyrimidine derivatives are not functionally interchangeable despite sharing a common core scaffold; minor regioisomeric or substituent variations produce quantitatively distinct biological profiles. Within the Shallal et al. (2011) series, compounds differing only in the aryl group attached to the piperazine nitrogen exhibited divergent NCI-60 mean GI₅₀ values spanning from >100 μM (weakly active) to 1.05 μM (strongly cytotoxic), and the three lead compounds (4, 15, 16) displayed qualitatively different selectivity patterns—compound 4 selectively targeted PDGFR/KIT mutants, compound 15 induced G2/M arrest and apoptosis in MDA-MB-468, and compound 16 acted as a global cytotoxic agent [1]. The target compound’s specific combination of a 4-fluorophenyl group (para-substitution), a 5-methyl substituent (rather than 6-methyl or unsubstituted), and a C2-methylsulfanyl group (rather than H, Cl, or amino) positions it in a distinct region of the piperazinylpyrimidine chemical space that is not addressed by any single commercially available analog. The C2-methylsulfanyl group additionally confers orthogonal reactivity for late-stage functionalization—oxidation to sulfoxide/sulfone or nucleophilic displacement—that is absent in des-methylsulfanyl analogs, directly impacting synthetic utility in medicinal chemistry campaigns [2].

Quantitative Differentiation Evidence: 4-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine vs. Closest Analogs


5-Methyl vs. 6-Methyl Regioisomeric Differentiation: Impact on Predicted Kinase Binding Pose and Antiproliferative Selectivity

The target compound bears the methyl substituent at the pyrimidine 5-position, whereas the close analog 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine carries it at the 6-position. In the Shallal et al. (2011) piperazinylpyrimidine kinase inhibitor series, compounds with 5-substituted pyrimidine cores (including compound 15, a 5-bromo derivative) exhibited selective cytostatic activity against MDA-MB-468 triple-negative breast cancer cells (GI₅₀ in the low micromolar range at 48 h), whereas the 6-substituted analog in the same series (compound 16) displayed global, non-selective cytotoxicity across the NCI-60 panel [1]. Docking studies from the same series indicate that the pyrimidine substitution position directly alters the hinge-binding orientation within the kinase ATP pocket, with 5-substituted analogs favoring a type-I kinase inhibitor binding mode that engages the catalytic lysine and the DFG motif differently than 6-substituted congeners [1]. This regiochemical differentiation is structurally encoded and cannot be compensated by adjusting other substituents on the piperazine or pyrimidine rings.

Kinase inhibition Regiochemistry Anticancer

4-Fluorophenyl vs. 2-Fluorophenyl Piperazine Substitution: Electronic and Conformational Differentiation Evidenced by Sigma-1 Receptor Binding

The target compound features a para-fluorophenyl group on the piperazine nitrogen, versus the ortho-fluorophenyl analog 4-[4-(2-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine, which has been studied as an inhibitor of human equilibrative nucleoside transporters (ENTs) [1]. BindingDB data for the closely related compound 4-[4-(5-fluoro-4-methylsulfanyl-pyrimidin-2-yl)-piperazin-1-yl]-1-(4-fluoro-phenyl)-butan-1-ol (CHEMBL140650), which shares the 4-fluorophenyl-piperazine and methylsulfanyl-pyrimidine pharmacophores, demonstrates an IC₅₀ of 26 nM at the rat sigma-1 receptor, 305 nM at the alpha-1 adrenergic receptor, and 1,000 nM at the dopamine D₂ receptor [2]. The para-fluorine substitution contributes to an optimal sigma-1/D₂ selectivity ratio of approximately 38-fold (1,000/26), a parameter known to be highly sensitive to the fluorine ring position—ortho-fluorophenyl analogs consistently show reduced sigma-1 affinity (typically 5- to 10-fold lower) due to steric clash with the receptor binding pocket [3].

GPCR binding Fluorine positional effect Sigma receptor

C2-Methylsulfanyl as a Differentiating Synthetic Handle: Orthogonal Late-Stage Functionalization Capability Absent in Des-Methylsulfanyl Piperazinylpyrimidines

The C2-methylsulfanyl (-SMe) group on the target compound provides a unique and versatile synthetic handle that is entirely absent in the two closest des-methylsulfanyl analogs: 4-[4-(4-fluorophenyl)piperazin-1-yl]-5-methylpyrimidine (no sulfur, MW 286.35) and PF-4708671 (benzimidazole-based piperazinylpyrimidine S6K1 inhibitor, no methylsulfanyl) [1]. The methylsulfanyl group can be chemoselectively oxidized to the corresponding sulfoxide (SOMe) or sulfone (SO₂Me) under mild conditions (mCPBA or Oxone), with each oxidation state conferring distinct physicochemical properties: the calculated clogP decreases progressively from approximately 3.5 (SMe) to 2.2 (SOMe) to 1.0 (SO₂Me), while aqueous solubility increases by an estimated 5- to 20-fold [2]. Additionally, the methylsulfanyl group can be displaced by primary or secondary amines under microwave conditions to generate C2-amino analogs, enabling rapid analog generation without resynthesis of the entire scaffold [2]. In contrast, PF-4708671, a commercially significant piperazinylpyrimidine tool compound (S6K1 Ki = 20 nM, IC₅₀ = 160 nM) [1], lacks any sulfur-based handle and requires de novo synthesis for each C2-modified analog.

Synthetic chemistry Late-stage functionalization Methylsulfanyl oxidation

Piperazinylpyrimidine Class-Level Evidence: Selective Kinase Inhibition with Differential Mutant-vs.-Wild-Type Potency as Demonstrated by Lead Compound 4

The target compound's piperazinylpyrimidine scaffold is structurally validated as a kinase inhibitor chemotype. In the Shallal et al. (2011) study, compound 4 (a close structural congener sharing the 4-fluorophenylpiperazine and pyrimidine core) demonstrated selective binding and functional inhibition of oncogenic KIT and PDGFRA mutants over their wild-type isoforms [1]. Specifically, compound 4 showed >5-fold greater potency against KIT D816V and PDGFRA D842V mutants compared to wild-type KIT and PDGFRA in biochemical kinase assays at 1 μM concentration [1]. This mutant-selective profile is particularly relevant given that the D816V KIT mutation is a driver in systemic mastocytosis and imatinib-resistant gastrointestinal stromal tumors (GIST), where approved agents such as imatinib lose efficacy [2]. The target compound, by virtue of its 5-methyl substitution (vs. the unsubstituted pyrimidine in compound 4), is predicted to modulate this selectivity through altered hinge-region hydrogen bonding and steric interactions with the gatekeeper residue [1].

Kinase selectivity Mutant-selective inhibition PDGFR/KIT

CCR4 Antagonism Patent Landscape: Piperazinyl Pyrimidine Derivatives with Quantified Chemotaxis Inhibition as a Distinct Therapeutic Avenue

A separate patent family (US 9,493,453; WO 2013/107468) discloses piperazinyl pyrimidine derivatives of formula I as selective human CCR4 (hCCR4) antagonists, with exemplified compounds demonstrating IC₅₀ values in the nanomolar range in CCR4-mediated chemotaxis assays [1]. While the target compound is not explicitly enumerated in this patent, its structural features—piperazine linked to a substituted pyrimidine, with the 4-fluorophenyl group and methylsulfanyl substituent—fall squarely within the Markush claims (general formula I covers compounds where any two of A, B, D are N and the remaining is CH, with X = halogen, Z = -CH₂-, -C(O)-, or -S(O)-) [1]. In contrast, the kinase-targeted piperazinylpyrimidines from Shallal et al. [2] bear different substitution patterns (predominantly 4,6-disubstituted pyrimidines with varied aryl piperazines) and were not profiled for CCR4 activity. The target compound's specific combination of a 5-methyl-2-methylsulfanyl-pyrimidine and 4-(4-fluorophenyl)piperazine occupies a unique intersection of these two patent landscapes, suggesting potential dual applicability that is not shared by analogs from either patent family alone.

CCR4 antagonism Chemotaxis inhibition Immuno-oncology

Best-Fit Research and Industrial Application Scenarios for 4-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring C2 Diversification via Methylsulfanyl Handle

In lead optimization campaigns where the piperazinylpyrimidine scaffold has been validated as a kinase or GPCR hit, the target compound's C2-methylsulfanyl group enables rapid analog generation through oxidation (to sulfoxide/sulfone for logP tuning) or nucleophilic displacement (to amines for hydrogen-bond donor/acceptor modulation). This built-in diversification point eliminates the need for de novo scaffold synthesis for each C2 variant, as would be required with des-methylsulfanyl analogs such as PF-4708671. The estimated reduction in analog synthesis time is 50–70%, making this compound particularly valuable for hit-to-lead programs with compressed timelines [1].

Kinase Inhibitor Discovery Targeting Imatinib-Resistant Mutant Kinases (KIT D816V, PDGFRA D842V)

The piperazinylpyrimidine scaffold has demonstrated >5-fold selectivity for oncogenic KIT and PDGFRA mutants over wild-type isoforms in biochemical kinase assays at 1 μM compound concentration [1]. The target compound's 5-methyl substitution is predicted to modulate this mutant selectivity through altered hinge-region interactions. This compound is appropriate for use as a starting scaffold in medicinal chemistry programs targeting imatinib-resistant GIST, systemic mastocytosis, or other malignancies driven by KIT/PDGFRA activating mutations where approved Type II kinase inhibitors fail [2].

CNS Receptor Pharmacology Studies Requiring Para-Fluorophenyl Piperazine Pharmacophore with Defined Sigma-1/D₂ Selectivity

For CNS-targeted probe compound development where sigma-1 receptor engagement is desired with a defined window over dopaminergic D₂ off-target activity, the para-fluorophenyl substitution on the target compound is expected to deliver a sigma-1/D₂ selectivity ratio of approximately 30- to 40-fold, based on data from the structurally related CHEMBL140650 (sigma-1 IC₅₀ = 26 nM; D₂ IC₅₀ = 1,000 nM) [1]. This selectivity window is critical for interpreting in vivo behavioral pharmacology results without confounding from D₂-mediated effects on locomotion or reward pathways. Procuring the para-fluorophenyl isomer specifically—rather than the ortho-fluorophenyl analog—is essential for maintaining this selectivity [2].

CCR4 Antagonist Screening Cascades in Immuno-Oncology or Allergic Inflammation Programs

The target compound's structural alignment with the CCR4 antagonist pharmacophore disclosed in US 9,493,453—specifically the 4-fluorophenylpiperazine linked to a substituted pyrimidine—makes it a suitable entry point for CCR4-targeted screening cascades. Patent exemplars with related scaffolds achieved nanomolar IC₅₀ values in CKLF1-induced chemotaxis assays [1]. The compound can serve as a starting point for hit validation and initial SAR exploration in programs targeting CCR4-mediated Treg recruitment in the tumor microenvironment or Th2 cell migration in allergic asthma and atopic dermatitis, therapeutic areas where no approved CCR4 small-molecule antagonists currently exist [1].

Quote Request

Request a Quote for 4-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.